molecular formula C16H12F3N3O3 B10915976 [6-(4-hydroxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

[6-(4-hydroxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B10915976
M. Wt: 351.28 g/mol
InChI Key: ZJUNXQTYLQOHIM-UHFFFAOYSA-N
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Description

2-[6-(4-HYDROXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-HYDROXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.

    Attachment of the hydroxyphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-HYDROXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The pyrazolo[3,4-b]pyridine core can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced pyrazolo[3,4-b]pyridine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[6-(4-HYDROXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-HYDROXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(4-HYDROXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-[6-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.

Uniqueness

The presence of both the hydroxyphenyl and trifluoromethyl groups in 2-[6-(4-HYDROXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID imparts unique chemical properties, such as enhanced reactivity and specific biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12F3N3O3

Molecular Weight

351.28 g/mol

IUPAC Name

2-[6-(4-hydroxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid

InChI

InChI=1S/C16H12F3N3O3/c1-8-14-11(16(17,18)19)6-12(9-2-4-10(23)5-3-9)20-15(14)22(21-8)7-13(24)25/h2-6,23H,7H2,1H3,(H,24,25)

InChI Key

ZJUNXQTYLQOHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)CC(=O)O

Origin of Product

United States

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